molecular formula C13H26N2O B14122765 Piperazine, 4-methyl-1-octanoyl- CAS No. 57150-48-8

Piperazine, 4-methyl-1-octanoyl-

Cat. No.: B14122765
CAS No.: 57150-48-8
M. Wt: 226.36 g/mol
InChI Key: QXHNMHHWHZVDMC-UHFFFAOYSA-N
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Description

Piperazine, 4-methyl-1-octanoyl- is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 4-methyl group and an octanoyl group attached to the piperazine ring. Piperazines are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 4-methyl-1-octanoyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be catalyzed to produce piperazine derivatives. Additionally, one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine is also a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 4-methyl-1-octanoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Piperazine, 4-methyl-1-octanoyl- can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Piperazine, 4-methyl-1-octanoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine, 4-methyl-1-octanoyl- involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists. They bind directly to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasitic worms . This mechanism makes piperazine derivatives effective anthelmintic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 4-methyl-1-octanoyl- is unique due to the presence of both a 4-methyl group and an octanoyl group on the piperazine ring

Properties

CAS No.

57150-48-8

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)octan-1-one

InChI

InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-11-9-14(2)10-12-15/h3-12H2,1-2H3

InChI Key

QXHNMHHWHZVDMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCN(CC1)C

Origin of Product

United States

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